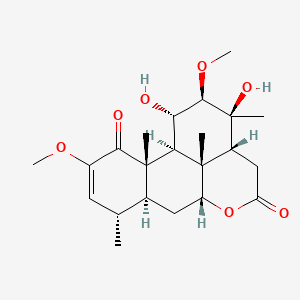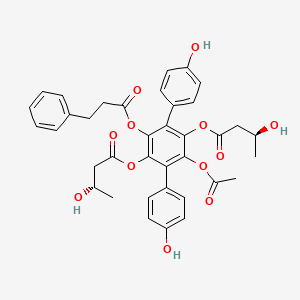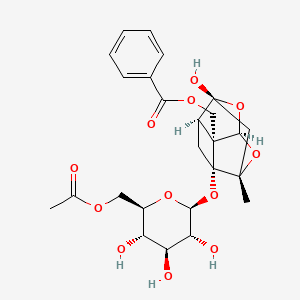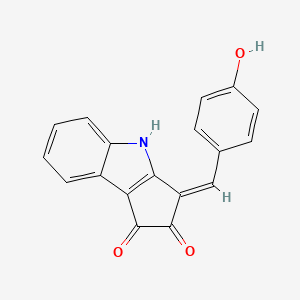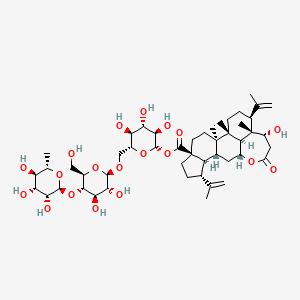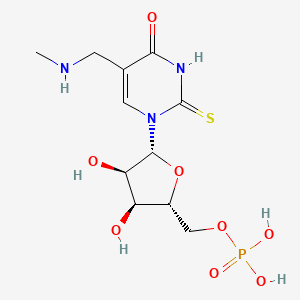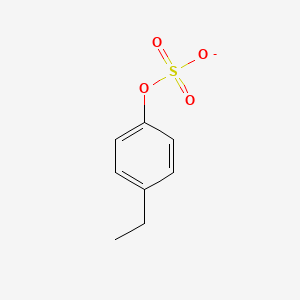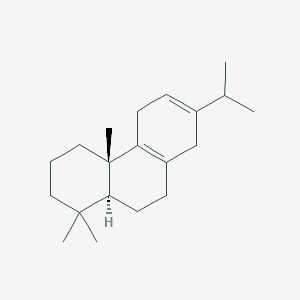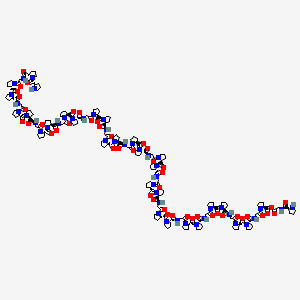
CID 16132207
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16132207 is a synthetic polymer composed of repeating units of proline and glycine. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as biomedicine, materials science, and biotechnology. The polymer’s structure, consisting of proline and glycine residues, imparts specific characteristics that make it suitable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 16132207 typically involves the polymerization of proline and glycine monomers. The process can be carried out using various polymerization techniques, including solution polymerization and solid-phase synthesis. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the polymer’s molecular weight and structural properties.
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the polymerization process.
Solid-Phase Synthesis: In this method, the monomers are attached to a solid support, and the polymerization reaction is carried out stepwise. This technique allows for precise control over the polymer’s sequence and length.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the polymer. Common industrial methods include bulk polymerization and emulsion polymerization. These methods are designed to be cost-effective and scalable, making them suitable for commercial production.
化学反応の分析
CID 16132207 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The polymer’s reactivity is influenced by the presence of proline and glycine residues, which can participate in different chemical transformations.
Oxidation: The polymer can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the polymer’s functional groups, leading to changes in its chemical and physical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer. Common reagents used in these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
CID 16132207 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biomedicine: The polymer is used in drug delivery systems, tissue engineering, and as a scaffold for cell growth. Its biocompatibility and biodegradability make it suitable for medical applications.
Materials Science: this compound is used in the development of advanced materials with specific mechanical and thermal properties. It is also used in the fabrication of nanomaterials and composites.
Biotechnology: The polymer is employed in various biotechnological applications, including enzyme immobilization and as a matrix for protein purification. Its unique structure allows for specific interactions with biological molecules.
作用機序
The mechanism of action of CID 16132207 is primarily based on its ability to interact with biological molecules and cells. The polymer’s structure allows it to form specific interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.
Molecular Targets: The polymer can target specific proteins and enzymes, modulating their activity and function. This targeting is facilitated by the polymer’s unique structure and functional groups.
Pathways Involved: this compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. These effects are mediated through the polymer’s interactions with cellular components.
類似化合物との比較
CID 16132207 can be compared with other similar compounds, such as poly(prolylglycine) and poly(glycine). While these compounds share some structural similarities, this compound exhibits unique properties that set it apart.
Poly(prolylglycine): This polymer consists of alternating proline and glycine residues. It has different mechanical and thermal properties compared to this compound.
Poly(glycine): This polymer is composed entirely of glycine residues. It lacks the specific interactions and properties imparted by the presence of proline in this compound.
特性
CAS番号 |
37326-22-0 |
|---|---|
分子式 |
C180H257N45O46 |
分子量 |
3787 g/mol |
InChI |
InChI=1S/C180H257N45O46/c226-136(91-183-152(242)108-33-3-77-212(108)166(256)107-32-2-62-182-107)198-63-17-47-122(198)167(257)213-78-4-34-109(213)153(243)184-92-137(227)199-64-18-48-123(199)168(258)214-79-5-35-110(214)154(244)185-93-138(228)200-65-19-49-124(200)169(259)215-80-6-36-111(215)155(245)186-94-139(229)201-66-20-50-125(201)170(260)216-81-7-37-112(216)156(246)187-95-140(230)202-67-21-51-126(202)171(261)217-82-8-38-113(217)157(247)188-96-141(231)203-68-22-52-127(203)172(262)218-83-9-39-114(218)158(248)189-97-142(232)204-69-23-53-128(204)173(263)219-84-10-40-115(219)159(249)190-98-143(233)205-70-24-54-129(205)174(264)220-85-11-41-116(220)160(250)191-99-144(234)206-71-25-55-130(206)175(265)221-86-12-42-117(221)161(251)192-100-145(235)207-72-26-56-131(207)176(266)222-87-13-43-118(222)162(252)193-101-146(236)208-73-27-57-132(208)177(267)223-88-14-44-119(223)163(253)194-102-147(237)209-74-28-58-133(209)178(268)224-89-15-45-120(224)164(254)195-103-148(238)210-75-29-59-134(210)179(269)225-90-16-46-121(225)165(255)196-104-149(239)211-76-30-60-135(211)180(270)271-150(240)105-197-151(241)106-31-1-61-181-106/h106-135,181-182H,1-105H2,(H,183,242)(H,184,243)(H,185,244)(H,186,245)(H,187,246)(H,188,247)(H,189,248)(H,190,249)(H,191,250)(H,192,251)(H,193,252)(H,194,253)(H,195,254)(H,196,255)(H,197,241)/t106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChIキー |
IFUCHSAKMTZECX-DGRVDIGCSA-N |
SMILES |
C1CC(NC1)C(=O)NCC(=O)OC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)CNC(=O)C7CCCN7C(=O)C8CCCN8C(=O)CNC(=O)C9CCCN9C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1 |
異性体SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)OC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1 |
正規SMILES |
C1CC(NC1)C(=O)NCC(=O)OC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)CNC(=O)C7CCCN7C(=O)C8CCCN8C(=O)CNC(=O)C9CCCN9C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1 |
Key on ui other cas no. |
37326-22-0 |
同義語 |
poly(pro-pro-gly) poly(prolylprolylglycine)15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)
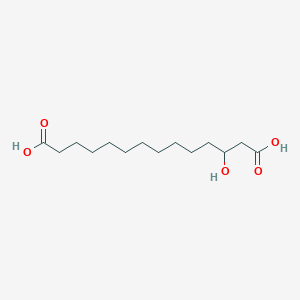
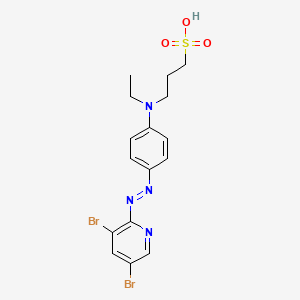
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
